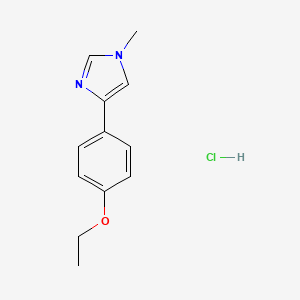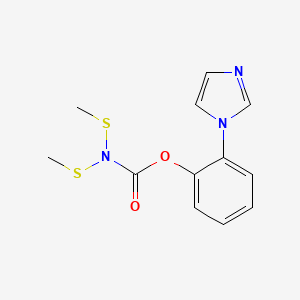
2-(1H-Imidazol-1-yl)phenyl bis(methylsulfanyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is a compound that features an imidazole ring, a phenyl group, and bis(methylthio)carbamate moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting biological processes. The bis(methylthio)carbamate moiety may also interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Thiabendazole: An antihelmintic agent featuring an imidazole ring.
Uniqueness
2-(1H-Imidazol-1-yl)phenyl bis(methylthio)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(methylthio)carbamate moiety differentiates it from other imidazole-containing compounds, potentially offering unique therapeutic and industrial applications.
Propriétés
Numéro CAS |
61292-75-9 |
|---|---|
Formule moléculaire |
C12H13N3O2S2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2-imidazol-1-ylphenyl) N,N-bis(methylsulfanyl)carbamate |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-15(19-2)12(16)17-11-6-4-3-5-10(11)14-8-7-13-9-14/h3-9H,1-2H3 |
Clé InChI |
SMOKESZTRQIBEP-UHFFFAOYSA-N |
SMILES canonique |
CSN(C(=O)OC1=CC=CC=C1N2C=CN=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


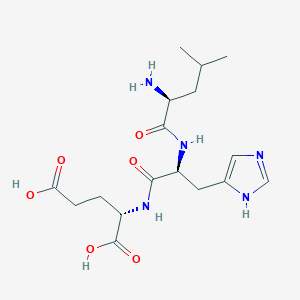
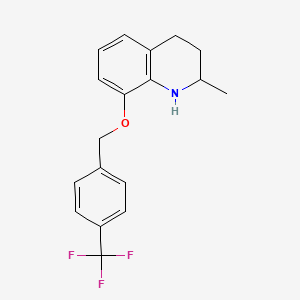

![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
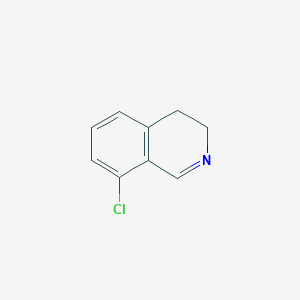
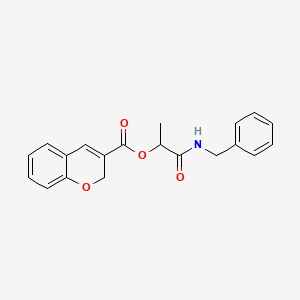
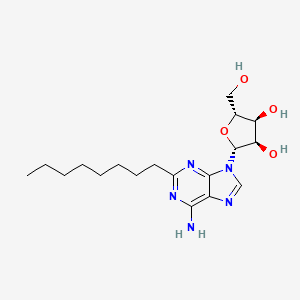

![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)

![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
